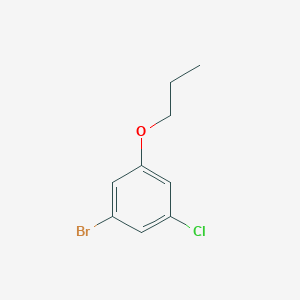
1-Bromo-3-chloro-5-propoxybenzene
Descripción general
Descripción
“1-Bromo-3-chloro-5-propoxybenzene” is a chemical compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 1-bromo-3-chloro-5-iodobenzene, has been carried out using electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring . This reaction can be successfully performed in an undergraduate laboratory using techniques accumulated over one’s organic chemistry laboratory career . The overall isolated yield of this experiment was 0%, with side reactions and human error being viable contributors to the collection of no product .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11BrO/c1-2-6-11-9-5-3-4-8 (10)7-9/h3-5,7H,2,6H2,1H3 .Chemical Reactions Analysis
The synthesis of similar compounds, such as 1-bromo-3-chloro-5-iodobenzene, involves a series of reactions including electrophilic aromatic substitution, activation of the benzene ring, halogenation, and deamination of the ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a molecular weight of 249.53 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Molecular Scaffolding
1-Bromo-3-chloro-5-propoxybenzene and similar halogenated compounds are often used as scaffolds for molecular receptors in chemical synthesis. For example, compounds like 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene are pivotal in preparing molecular structures that are foundational in various chemical reactions, highlighting the importance of these compounds in synthetic chemistry (Wallace et al., 2005).
Catalysis and Reaction Mechanisms
Compounds like this compound are involved in intricate reaction mechanisms, serving as catalysts or reactants. For instance, [hydroxy(tosyloxy)iodo]benzene, used with 1-bromo-2,5-pyrrolidinedione, is effective as a catalyst in the ring halogenations of polyalkylbenzenes, demonstrating the role of such compounds in facilitating and directing chemical reactions (Bovonsombat & Mcnelis, 1993).
Structural Analysis and Material Science
The anisotropic displacement parameters of compounds structurally similar to this compound, like 1-(halomethyl)-3-nitrobenzene, are studied to understand their behavior under various conditions. These parameters are crucial in material science for predicting how these compounds interact with other substances and how they behave in different environments, such as in the formation of crystals or in reaction settings (Mroz et al., 2020).
Electrochemical Studies
The electrochemical behavior of halobenzenes, including those similar to this compound, is studied to understand their reaction mechanisms and potential applications in various fields, such as in the development of new types of batteries or in the field of organic electronics (Horio et al., 1996).
Steric Protection in Organic Synthesis
Halobenzene derivatives, akin to this compound, are used in organic synthesis to protect reactive sites on a molecule during certain reactions. This steric protection is essential in ensuring that the desired reactions occur without interference from unwanted side reactions, demonstrating the compound’s utility in complex organic synthesis processes (Yoshifuji et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-3-chloro-5-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUZJLGESNXVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


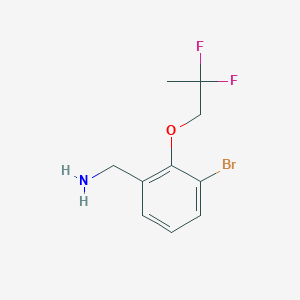
![2-[4-(2,2-Difluoropropoxy)phenyl]ethanol](/img/structure/B1412702.png)
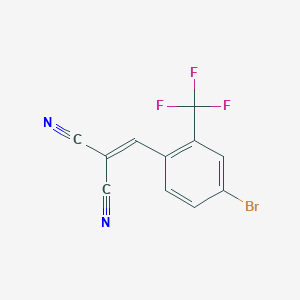
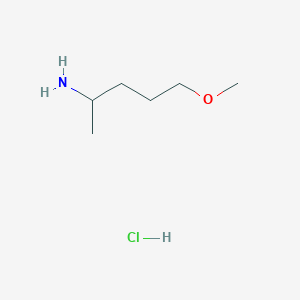
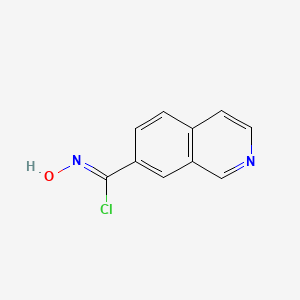
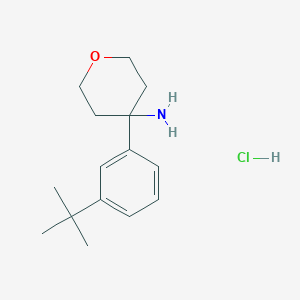
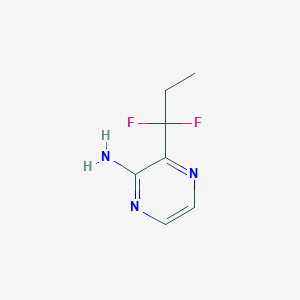

![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1412715.png)
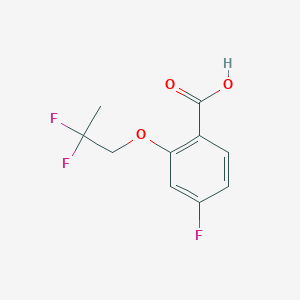

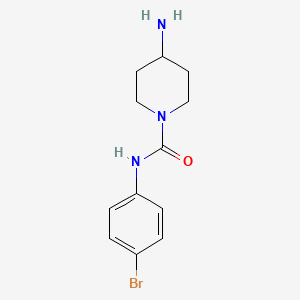

![4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1412723.png)
